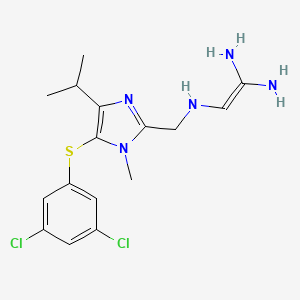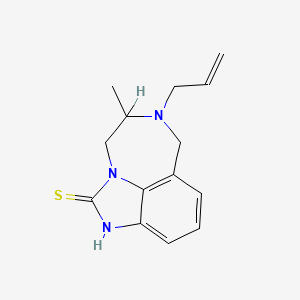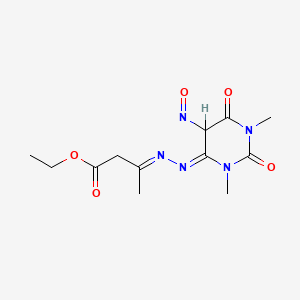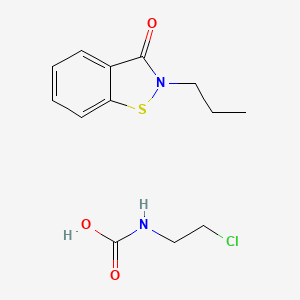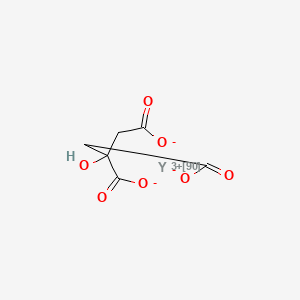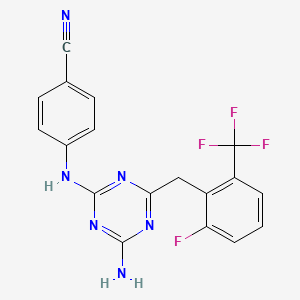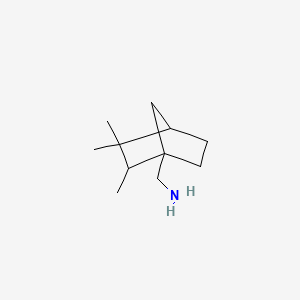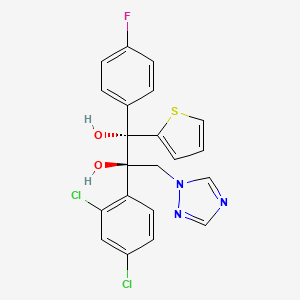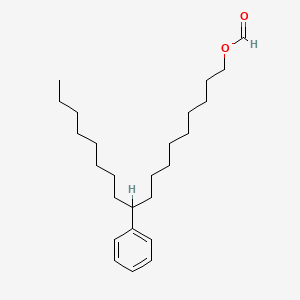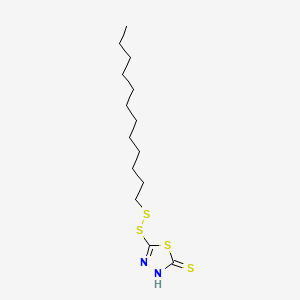
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes a thiadiazole ring substituted with a dodecyldithio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of dodecyl mercaptan with 2-amino-1,3,4-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The dodecyldithio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of lubricants and as an additive in materials to enhance their properties.
Mechanism of Action
The mechanism of action of 5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, potentially affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Dodecyldihydro)-2(3H)-furanone: Another sulfur-containing heterocycle with similar applications.
5-Hydroxy-2(5H)-furanone: Known for its reactivity and use in organic synthesis.
2(3H)-Furanone: A related compound with different functional groups but similar structural features.
Uniqueness
5-(Dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione stands out due to its unique combination of a thiadiazole ring and a dodecyldithio group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in fields requiring sulfur-containing compounds with specific reactivity and stability.
Properties
CAS No. |
50530-43-3 |
|---|---|
Molecular Formula |
C14H26N2S4 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
5-(dodecyldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H26N2S4/c1-2-3-4-5-6-7-8-9-10-11-12-18-20-14-16-15-13(17)19-14/h2-12H2,1H3,(H,15,17) |
InChI Key |
JGKULQMKNNNNKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



